molecular formula C11H18N2O2 B8733712 Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate CAS No. 1402446-15-4

Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate

Cat. No.: B8733712
CAS No.: 1402446-15-4
M. Wt: 210.27 g/mol
InChI Key: UHDNSPKZSYVPFN-UHFFFAOYSA-N
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Description

Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate is a chemical compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry . This compound, with its unique structure, finds relevance in various scientific and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate typically involves the reaction of 3-isopropyl-5-methyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols.

Scientific Research Applications

Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl pyrazole-4-carboxylate
  • 3,5-Dimethyl-1H-pyrazole
  • 1-Phenyl-3-methyl-1H-pyrazole

Uniqueness

Ethyl 2-(3-isopropyl-5-methyl-1H-pyrazol-1-yl)acetate stands out due to its specific substitution pattern on the pyrazole ring. The presence of both isopropyl and methyl groups at positions 3 and 5, respectively, imparts unique chemical and biological properties. This distinct structure can influence its reactivity and interaction with biological targets, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1402446-15-4

Molecular Formula

C11H18N2O2

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-(5-methyl-3-propan-2-ylpyrazol-1-yl)acetate

InChI

InChI=1S/C11H18N2O2/c1-5-15-11(14)7-13-9(4)6-10(12-13)8(2)3/h6,8H,5,7H2,1-4H3

InChI Key

UHDNSPKZSYVPFN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl bromoacetate (1.00 mL, 9.03 mmol) was added to 5-isopropyl-3-methyl-1H-pyrazole (1.07 g, 8.60 mmol) and potassium carbonate (3.57 g, 25.9 mol) in DMF (10 mL). The mixture was stirred at room temperature for 17 hours then EtOAc (20 mL) and aqueous HCl (20 mL, 1 M) were added. The organic phase was dried over magnesium sulphate then evaporated in vacuo. The residue was purified by column chromatography on silica gel (hexane:EtOAc 4:1) to afford the title compound as a yellow oil in 34% yield, 607 mg.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
3.57 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
34%

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